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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein
predominantly expressed in the liver.[1][2][3] Emerging evidence has identified HSD17B13 as a
critical player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver
disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][4] Human
genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly
associated with a reduced risk of developing progressive liver disease, fibrosis, and
hepatocellular carcinoma.[4] This protective effect conferred by reduced enzymatic activity
makes HSD17B13 a compelling therapeutic target for the development of novel treatments for
liver disorders.[1][5]

This application note provides a detailed protocol for a robust, high-throughput cell-based
assay designed to identify and characterize inhibitors of HSD17B13. The assay measures the
retinol dehydrogenase (RDH) activity of HSD17B13, which catalyzes the conversion of retinol
to retinaldehyde, a key step in retinoid metabolism.[6][7][8] The protocol utilizes a commercially
available luminescent assay to detect the production of NADH, a co-enzyme generated during
the dehydrogenase reaction, providing a sensitive and reproducible method for inhibitor
screening.

HSD17B13 Function and Signaling
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HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[4][6] Its expression is
transcriptionally regulated by the liver X receptor-a (LXR-a) via the sterol regulatory element-
binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[1][4][9] The primary
enzymatic function characterized for assay development is its NAD+-dependent retinol
dehydrogenase (RDH) activity, converting retinol into retinaldehyde.[4][6][7] Inhibition of this
activity is the therapeutic goal for mitigating the progression of liver disease.
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Figure 1. HSD17B13 transcriptional regulation and enzymatic function.
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Assay Principle

This protocol describes a cell-based assay using Human Embryonic Kidney 293 (HEK293)
cells engineered to stably overexpress human HSD17B13.[10][11][12] The enzymatic activity is
determined by supplying the cells with a substrate (e.g., retinol or 3-estradiol) and measuring
the amount of NADH produced.[13][14] The amount of NADH is quantified using a luminescent
detection reagent, where the light output is directly proportional to the NADH concentration
and, therefore, to HSD17B13 activity.[12] Test compounds that inhibit HSD17B13 will result in a
decreased luminescence signal, allowing for the determination of inhibitor potency (e.g., IC50).

Materials and Reagents
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Item Supplier Notes
HEK?293 cells stably
) expressing human HSD17B13-
Cell Line ATCC )
Myc/DDK. Custom generation
may be required.[10]
_ _ DMEM, high glucose,
Culture Medium Gibco
GlutaMAX™ Supplement
10% Fetal Bovine Serum
) (FBS), 1% Penicillin-
Supplements Gibco ) o
Streptomycin, Geneticin
(G418) for selection
96-well or 384-well solid white,
Assay Plates Corning flat-bottom, tissue culture-
treated plates
Substrate Sigma-Aldrich All-trans-retinol or B-estradiol
Test Compounds N/A Dissolved in 100% DMSO
Detection Kit Promega NADH-Glo™ Assay
DMSO (Biotechnology Grade),
Reagents N/A PBS (calcium- and
magnesium-free)
Humidified incubator (37°C,
) 5% CO2), Plate reader with
Equipment N/A

luminescence detection

capability

Experimental Protocol

The following protocol is optimized for a 96-well plate format. Volumes can be scaled for 384-

well plates.
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1. Seed Cells
Plate HSD17B13-HEK?293 cells
(e.g., 20,000 cells/well)

\

2. Incubate
24 hours at 37°C, 5% CO2

Y

3. Add Compounds
Add test inhibitors at desired
concentrations (final DMSO <0.5%)

Y

4, Pre-incubate
30-60 minutes at 37°C

A

5. Add Substrate
Add Retinol or B-estradiol solution

Y

6. Incubate
1-2 hours at 37°C

Y

7. Add Detection Reagent
Add NADH-Glo™ reagent to each well

A

8. Final Incubation
60 minutes at room temperature

Y

9. Read Luminescence
Measure signal on a plate reader

Click to download full resolution via product page

Figure 2. Workflow for the HSD17B13 cell-based inhibition assay.
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Step-by-Step Procedure:

o Cell Seeding:

[¢]

Trypsinize and count HSD17B13-HEK293 cells.

[¢]

Dilute the cells in complete culture medium to a final concentration of 2 x 10”5 cells/mL.

[e]

Dispense 100 pL of the cell suspension into each well of a 96-well white assay plate
(20,000 cells/well).

[e]

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
o Compound Addition:
o Prepare serial dilutions of test compounds in 100% DMSO.

o Further dilute the compounds in serum-free culture medium to achieve the desired final
concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

o Remove the culture medium from the cells and add 100 pL of the compound dilutions to
the respective wells.

o Include "vehicle control" wells (0.5% DMSO, 0% inhibition) and "maximum inhibition" wells
(a known potent inhibitor or no enzyme/substrate).

o Pre-incubate the plate for 30-60 minutes at 37°C.[10]
e Substrate Addition & Enzymatic Reaction:

o Prepare a working solution of the substrate (e.g., 20 uM B-estradiol or 10 uM all-trans-
retinol) in serum-free medium.

o Add an appropriate volume of the substrate solution to each well to initiate the reaction
(e.g., 20 pL for a final concentration of ~2-5 uM).

o Incubate the plate for 1-2 hours at 37°C.
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 Signal Detection:

o

Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.

[¢]

Equilibrate the assay plate and the detection reagent to room temperature.

Add a volume of NADH-Glo™ Detection Reagent equal to the volume of culture medium

[e]

in each well (e.g., 120 pL).

[¢]

Incubate the plate for 60 minutes at room temperature, protected from light.
o Data Acquisition:
o Measure the luminescence signal using a microplate reader.
Data Analysis and Presentation
e Calculate Percent Inhibition:

o Normalize the data using the vehicle control (0% inhibition) and a positive control inhibitor
or no-enzyme control (100% inhibition).

o Percent Inhibition = [1 - (RLU_compound - RLU_100%_Inh) / (RLU_0% _Inh -
RLU_100% _Inh)] x 100

o Where RLU is the Relative Luminescence Unit.
e Determine IC50 Values:
o Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate
software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration
of inhibitor required to reduce HSD17B13 activity by 50%.

Table 1: Sample Data for HSD17B13 Inhibitors
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The following table presents example data for known HSD17B13 inhibitors. IC50 values are
sourced from published literature.[15][16][17]

Substrate Used  Cellular IC50 Biochemical
Compound Target .
in Assay (nM) IC50 (nM)
Human _
BI-3231 Estradiol ~20-50 1[16]
HSD17B13
Human i .
EP-036332 Estradiol Not specified 14[15]
HSD17B13
Human , N
EP-040081 Estradiol Not specified 79[15]
HSD17B13
Compound 1
Human i
(from Thoma et Estradiol ~200-500 1400[17]
) HSD17B13
al.

Note: Cellular and biochemical IC50 values can differ due to factors like cell permeability and
off-target effects. This protocol is designed to determine cellular IC50.

Summary

HSD17B13 is a high-value therapeutic target for chronic liver diseases. The cell-based assay
protocol detailed in this application note provides a reliable and scalable method for screening
small molecule libraries to identify and characterize novel HSD17B13 inhibitors. By utilizing a
stable overexpression cell line and a sensitive luminescent readout, this assay can be readily
integrated into drug discovery workflows to accelerate the development of new therapies for
NAFLD/NASH.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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